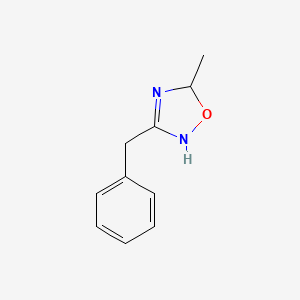

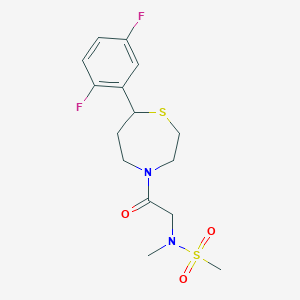

3-Benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound, which is a type of organic compound with a ring structure composed of at least two different kinds of atoms. It is an important building block in organic synthesis, as it can be used as a starting material for the synthesis of a variety of organic compounds. This compound has been extensively studied due to its potential applications in medicinal chemistry and organic synthesis.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Oxadiazole derivatives, including those closely related to 3-Benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole, have demonstrated significant effectiveness as corrosion inhibitors for mild steel in acidic environments. For instance, synthesized oxadiazole derivatives were tested for their corrosion inhibition efficiency on mild steel in hydrochloric acid solution, revealing high inhibition efficiencies. The study utilized techniques such as weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization to evaluate performance, further validated by surface analysis using Scanning Electron Microscopy (SEM) and computational simulation methods (Kalia et al., 2020).

Antimicrobial Activity

Oxadiazole derivatives have been studied for their potential antimicrobial properties. Research involving the synthesis of new 2-substituted benzothiazole derivatives, incorporating 1,3,4-oxadiazole, has evaluated the antimicrobial activity of these compounds. Their efficacy against various microbial strains was assessed through the disc diffusion method, indicating the potential for oxadiazole derivatives in developing new antimicrobial agents (Rajeeva et al., 2009).

Electronic and Material Applications

Oxadiazole derivatives have been explored for their applications in electronic devices due to their promising photoluminescent properties. A study on the synthesis, mesomorphic behavior, and photoluminescent property of new mesogens containing 1,3,4-oxadiazole fluorophore showed that these compounds exhibited wide mesomorphic temperature ranges and strong blue fluorescence emission, suggesting their utility in light-emitting diodes (LEDs) and other electronic applications (Han et al., 2010).

Propiedades

IUPAC Name |

3-benzyl-5-methyl-2,5-dihydro-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-11-10(12-13-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVDKWYUYAJVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N=C(NO1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904543.png)

methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)

![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2904552.png)

![(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline](/img/structure/B2904557.png)

![4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine](/img/structure/B2904561.png)

![5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B2904566.png)